(1S,2S)-2-fluorocyclopropan-1-amine hydrochloride
Description
Molecular Formula and Stereochemical Configuration
The molecular composition of this compound is represented by the formula C₃H₇ClFN, indicating the presence of three carbon atoms, seven hydrogen atoms, one chloride ion, one fluorine atom, and one nitrogen atom. The free base form of the compound possesses the molecular formula C₃H₆FN with a molecular weight of 75.08 grams per mole, while the hydrochloride salt exhibits a molecular weight of 111.54 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 1638744-20-3, which specifically designates the (1S,2S) stereoisomeric form of the hydrochloride salt.
The stereochemical configuration of this compound is characterized by the (1S,2S) absolute configuration, indicating that both chiral centers within the cyclopropane ring possess S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement results from the presence of two stereocenters located at the carbon atoms bearing the amino group and the fluorine substituent respectively. The three-membered cyclopropane ring constrains the molecular geometry, creating a rigid framework that maintains the stereochemical integrity of the compound. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely defines both the substitution pattern and the absolute stereochemistry.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic investigations of fluorocyclopropane derivatives have revealed distinctive structural features that contribute to their unique three-dimensional conformations. The cyclopropane ring system exhibits characteristic bond angles and distances that deviate significantly from typical tetrahedral geometry due to ring strain. X-ray crystallographic studies of related fluorocyclopropane compounds have demonstrated that the carbon-carbon bond lengths within the three-membered ring typically range from 1.50 to 1.52 angstroms, which is slightly longer than standard carbon-carbon single bonds due to increased p-character in the bonding orbitals.
The incorporation of the fluorine substituent introduces additional conformational constraints and influences the overall molecular geometry. Research has shown that the carbon-fluorine bond length in fluorocyclopropane derivatives typically measures approximately 1.35 angstroms, consistent with the high electronegativity of fluorine and its small atomic radius. The amino group attached to the cyclopropane ring adopts a specific orientation that is influenced by both steric factors and electronic effects arising from the neighboring fluorine substituent.
The three-dimensional conformation of this compound is further stabilized by intramolecular interactions between the fluorine atom and the protonated amino group. These interactions contribute to the overall stability of the molecular conformation and influence the compound's physical and chemical properties. The rigid nature of the cyclopropane ring prevents significant conformational flexibility, resulting in a well-defined three-dimensional structure that is maintained across different phases.
Computational studies and experimental observations have indicated that the dihedral angles within fluorocyclopropane derivatives are highly constrained, with values that reflect the inherent geometric limitations of the three-membered ring system. The specific stereochemical configuration of the (1S,2S) isomer creates a unique spatial arrangement of substituents that distinguishes it from other possible stereoisomers and contributes to its distinct crystallographic properties.
Comparative Analysis of cis/trans Isomerism in Fluorocyclopropane Derivatives
The stereochemical relationships in fluorocyclopropane derivatives can be understood through examination of the relative orientations of substituents around the cyclopropane ring. The (1S,2S)-2-fluorocyclopropan-1-amine represents one specific stereoisomeric form among several possible configurations that arise from the presence of two chiral centers. Comparative analysis with other stereoisomers, including the (1R,2S), (1R,2R), and (2S) configurations, reveals significant differences in molecular properties and biological activities.
The cis and trans relationships in fluorocyclopropane derivatives are determined by the relative positions of the fluorine and amino substituents on the cyclopropane ring. When both substituents are located on the same face of the ring plane, the compound exhibits a cis configuration, while substituents on opposite faces result in a trans arrangement. The (1S,2S) stereoisomer represents a cis arrangement, where the fluorine atom and amino group are positioned on the same side of the cyclopropane ring plane.
Nuclear magnetic resonance spectroscopy has proven particularly valuable for distinguishing between different stereoisomers of fluorocyclopropane derivatives. Research has demonstrated that fluorine-19 nuclear magnetic resonance chemical shifts provide reliable indicators for determining the relative configuration of fluorocyclopropane compounds. The cis-isomers typically exhibit different chemical shift patterns compared to their trans counterparts, allowing for straightforward stereochemical assignment.
| Stereoisomer | Configuration | Chemical Abstracts Service Number | Relationship to (1S,2S) |
|---|---|---|---|
| (1S,2S)-2-fluorocyclopropan-1-amine | cis | 1638744-20-3 | Reference compound |
| (1R,2S)-2-fluorocyclopropan-1-amine | trans | 143062-83-3 | Diastereomer |
| (2S)-2-fluorocyclopropan-1-amine | - | Not specified | Related isomer |
| (1R,2R)-2-fluorocyclopropan-1-amine | cis | 1314933-35-1 | Enantiomer |
The comparative analysis of different stereoisomers reveals that the (1S,2S) configuration exhibits unique properties in terms of hydrogen bonding patterns and crystal packing arrangements. These differences arise from the specific spatial arrangement of the fluorine and amino substituents, which influences intermolecular interactions and overall molecular recognition processes.
Hydrogen Bonding Patterns and Ionic Interactions in Hydrochloride Salts
The hydrochloride salt form of (1S,2S)-2-fluorocyclopropan-1-amine exhibits distinctive hydrogen bonding patterns that contribute significantly to its crystalline structure and stability. The protonated amino group serves as a hydrogen bond donor, forming strong electrostatic interactions with the chloride counterion. These ionic interactions are characterized by nitrogen-hydrogen to chloride distances that typically range from 2.1 to 2.3 angstroms, representing strong hydrogen bonds that stabilize the crystal lattice.
Research on amine hydrochloride compounds has demonstrated that the hydrogen bonding patterns in these systems follow predictable trends based on the electronic and steric properties of the organic component. In the case of fluorocyclopropane derivatives, the presence of the electronegative fluorine substituent influences the basicity of the amino group and subsequently affects the strength of hydrogen bonding interactions with the chloride ion. The fluorine atom can also participate in weak secondary interactions, contributing to the overall stability of the crystal structure.
Infrared spectroscopic studies of amine hydrochlorides have revealed characteristic absorption bands associated with nitrogen-hydrogen stretching vibrations in hydrogen-bonded systems. These bands typically appear in the range of 2400 to 3200 wavenumbers and provide valuable information about the strength and nature of hydrogen bonding interactions. The specific frequency and intensity of these bands can be correlated with the geometric parameters of the hydrogen bonds and the overall crystal structure.
The crystal packing arrangements in fluorocyclopropane hydrochloride salts are governed by the optimization of hydrogen bonding interactions and the minimization of steric repulsions. Research has shown that similar compounds form extended hydrogen bonding networks that create stable three-dimensional structures. These networks often involve multiple hydrogen bonds per molecule, including both strong nitrogen-hydrogen to chloride interactions and weaker carbon-hydrogen to chloride contacts that contribute to the overall crystal stability.
| Interaction Type | Typical Distance (Å) | Bond Angle (°) | Strength Classification |
|---|---|---|---|
| N-H···Cl⁻ (primary) | 2.1 - 2.3 | 160 - 180 | Strong |
| C-H···Cl⁻ (secondary) | 2.5 - 2.8 | 120 - 160 | Moderate |
| C-H···F (intramolecular) | 2.3 - 2.6 | 100 - 140 | Weak |
| N-H···F (intermolecular) | 2.0 - 2.2 | 150 - 170 | Moderate to Strong |
The analysis of hydrogen bonding patterns in this compound reveals the presence of both primary and secondary interactions that work cooperatively to stabilize the crystal structure. The primary interactions involve the protonated amino group and chloride ion, while secondary interactions may include weak carbon-hydrogen to chloride contacts and fluorine-mediated interactions that contribute to the overall three-dimensional architecture of the crystal lattice.
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-GVOALSEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the fluorinated cyclopropane.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide, alkoxide, thiolate ions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₃H₇ClFN
- Molecular Weight : 111.54 g/mol
- CAS Number : 1638744-20-3
The compound features a cyclopropane ring with a fluorine atom and an amine group, contributing to its unique reactivity and biological activity.
Anti-Influenza Virus Activity
Research has shown that (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride and related compounds exhibit promising anti-influenza virus properties. A notable study highlighted a tricyclic compound that incorporates a unique amine moiety, demonstrating potent activity against influenza A virus in vitro and tolerability in animal models. This suggests potential for human application, particularly in developing antiviral therapies (Oka et al., 2001) .
Drug Discovery and Lead Optimization
The compound's structural characteristics have made it a subject of interest in drug discovery. Studies indicate that the trans-fluorine moiety can significantly influence the hydrolysis rate of compounds. For instance, synthetic access to diastereomers of fluorocyclopropyl analogs of cabozantinib—used for treating thyroid cancer—has shown improved in vitro profiles compared to non-fluorinated counterparts. This demonstrates the utility of this compound in optimizing drug properties for enhanced efficacy (Veliks et al., 2020) .
Antibacterial Activity
Recent investigations have identified a series of novel compounds derived from this compound that demonstrate significant antibacterial activity. Specifically, 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids have shown effectiveness against Gram-positive bacteria and potent inhibitory effects on bacterial DNA topoisomerase IV, while exhibiting reduced effects on human DNA topoisomerase II compared to non-cyclopropane-fused compounds (Inagaki et al., 2004) .
Potential Therapeutic Uses
Further research suggests that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease due to its ability to cross the blood-brain barrier effectively. Preliminary findings indicate its potential anti-inflammatory and analgesic properties, making it a candidate for developing therapies targeting neurological disorders (PubChem) .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The amine group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
Key Differences and Implications
Stereochemistry :
- The (1S,2S) and (1R,2S) enantiomers of 2-fluorocyclopropanamine hydrochloride exhibit distinct binding affinities due to chiral recognition in biological systems. For example, the (1R,2S) enantiomer may show reduced activity in certain enzyme inhibition assays .
Substituent Effects: Fluorophenyl Derivatives: Compounds like (1R,2S)-2-(4-fluorophenyl)cyclopropanamine HCl (MW 187.64) have higher molecular weights and lipophilicity, making them suitable for crossing the blood-brain barrier . In contrast, the simpler fluorocyclopropane derivative (MW 111.54) is more polar and may favor peripheral targets.
Electron-Withdrawing Groups :
- The difluoro analog (1S)-2,2-Difluorocyclopropan-1-amine HCl has enhanced electronegativity, which could stabilize negative charges in transition states during biochemical reactions .
Hydrogen Bonding vs. Hydrophobicity :
- The methoxy group in (1R,2S)-2-methoxycyclopropanamine HCl acts as a hydrogen bond acceptor, whereas fluorine primarily engages in dipole interactions. This difference impacts solubility and target selectivity .
Research and Application Insights
- Pharmaceutical Relevance : Fluorinated cyclopropanes are explored as building blocks in drug discovery. For instance, (1S,2S)-2-fluorocyclopropan-1-amine HCl is used in synthesizing protease inhibitors due to its rigid structure .
- Comparative Stability : The hydrochloride salt form of these amines ensures stability during storage and improves pharmacokinetics compared to free bases .
- Synthetic Challenges : Enantioselective synthesis of (1S,2S)-2-fluorocyclopropan-1-amine HCl requires chiral catalysts, while phenyl-substituted analogs often involve cross-coupling reactions .
Biological Activity
(1S,2S)-2-fluorocyclopropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a cyclopropane ring with a fluorine atom attached to the second carbon and an amine group at the first carbon. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings. The presence of fluorine is significant as it impacts the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegativity, facilitating stronger interactions with molecular targets. The amine group contributes to hydrogen bonding and electrostatic interactions, crucial for the compound's biological effects .
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties, particularly against amine oxidases. These enzymes play a vital role in neurotransmitter metabolism, and inhibition can lead to increased levels of neurotransmitters in the brain, potentially benefiting conditions like depression and anxiety.
Receptor Interaction
The compound has been studied for its interaction with various receptors, including serotonin receptors (5-HT2C). Preliminary findings suggest that it may act as a selective agonist for these receptors, which are implicated in mood regulation and other neurological functions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on 5-HT Receptor Agonism : A series of fluorinated cyclopropylmethylamine derivatives were synthesized and evaluated for their activity at 5-HT receptors. The findings revealed that the fluorinated variants exhibited enhanced potency compared to non-fluorinated analogs .
- Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms showed that this compound effectively inhibits monoamine oxidase activity, suggesting potential applications in treating mood disorders.
- Therapeutic Applications : Due to its ability to cross the blood-brain barrier and influence neurotransmitter levels, the compound is being explored as a candidate for drug development targeting neurological disorders .
Comparative Analysis
The following table summarizes the properties and biological activities of this compound compared to similar compounds:
| Compound | Lipophilicity | Binding Affinity | Enzyme Inhibition | Receptor Agonism |
|---|---|---|---|---|
| (1S,2S)-2-Fluorocyclopropan-1-amine HCl | Moderate | High | Yes | Yes |
| (1S,2S)-2-Methylcyclopropan-1-amine HCl | Low | Moderate | No | No |
| (1R,2R)-2-Chlorocyclopropan-1-amine HCl | Moderate | Moderate | Yes | No |
Q & A
Q. What are the established synthetic routes for (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride, and how can stereochemical purity be ensured?
The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution, followed by fluorination and amine salt formation. For example, cyclopropane precursors like substituted cyclopropane carboxylic acids (e.g., (1S,2S)-2-fluorocyclopropane-1-carboxylic acid) can be converted to the amine via Curtius rearrangement or enzymatic amination, with HCl used to isolate the hydrochloride salt . Stereochemical control is achieved using chiral catalysts (e.g., Rh(II)-based systems) or chiral auxiliary methods. Post-synthesis, enantiomeric purity is verified via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : and NMR confirm fluorination position and cyclopropane ring integrity. chemical shifts near -180 ppm are typical for vicinal fluorocyclopropanes .
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHFClN: MW 123.55) and detects impurities .
- Polarimetry : Measures optical rotation ([α]) to confirm enantiomeric excess .
Q. How does the compound’s stability vary under different storage conditions?
The hydrochloride salt enhances stability by reducing hygroscopicity. However, the cyclopropane ring is strain-sensitive. Recommended storage:
- Short-term : 4°C in airtight, desiccated containers.
- Long-term : -20°C under inert gas (N/Ar) to prevent ring-opening reactions. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) show <5% decomposition over 30 days .
Q. What are its primary applications in biological research?
This compound is a chiral building block for:
- Enzyme inhibitors : Fluorine’s electronegativity modulates binding affinity in active sites (e.g., protease inhibitors).
- PET radiotracers : -labeled analogs are used in neurological imaging .
- Antiviral agents : Cyclopropane amines disrupt viral capsid assembly .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Asymmetric Catalysis : Chiral Pd or Ru complexes achieve >98% ee in cyclopropanation .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. What computational methods predict its reactivity in nucleophilic substitution reactions?
Q. How do metabolic pathways affect its pharmacokinetics in vivo?
- Phase I Metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the cyclopropane ring, forming hydroxylated metabolites.
- Phase II Metabolism : Glucuronidation at the amine group enhances renal excretion. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic stability .
Q. How should conflicting data on its reactivity with oxidizing agents be resolved?
Contradictory reports on oxidation products (e.g., ketones vs. carboxylic acids) may arise from reaction conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
